molecular formula C15H26O2 B12288813 1,3-Dioxane, 2-ethenyl-5-(trans-4-propylcyclohexyl)-, trans-

1,3-Dioxane, 2-ethenyl-5-(trans-4-propylcyclohexyl)-, trans-

Cat. No.: B12288813
M. Wt: 238.37 g/mol
InChI Key: SXNQMJINBAVUAI-UHFFFAOYSA-N
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Description

1,3-Dioxane, 2-ethenyl-5-(trans-4-propylcyclohexyl)-, trans- is a chemical compound with the molecular formula C15H26O2 It is known for its unique structure, which includes a dioxane ring substituted with an ethenyl group and a trans-4-propylcyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxane, 2-ethenyl-5-(trans-4-propylcyclohexyl)-, trans- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of an acid catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. The process is designed to ensure consistent quality and efficiency. Key parameters such as reaction time, temperature, and catalyst concentration are carefully monitored and controlled.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxane, 2-ethenyl-5-(trans-4-propylcyclohexyl)-, trans- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The ethenyl group can participate in substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Halogenation using bromine in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1,3-Dioxane, 2-ethenyl-5-(trans-4-propylcyclohexyl)-, trans- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dioxane, 2-ethenyl-5-(trans-4-propylcyclohexyl)-, trans- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dioxane, 2-ethenyl-5-(trans-4-ethylcyclohexyl)-, trans-
  • 1,3-Dioxane, 2-ethenyl-5-(trans-4-butylcyclohexyl)-, trans-

Uniqueness

1,3-Dioxane, 2-ethenyl-5-(trans-4-propylcyclohexyl)-, trans- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications where specific reactivity or interactions are required.

Properties

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

2-ethenyl-5-(4-propylcyclohexyl)-1,3-dioxane

InChI

InChI=1S/C15H26O2/c1-3-5-12-6-8-13(9-7-12)14-10-16-15(4-2)17-11-14/h4,12-15H,2-3,5-11H2,1H3

InChI Key

SXNQMJINBAVUAI-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(CC1)C2COC(OC2)C=C

Origin of Product

United States

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